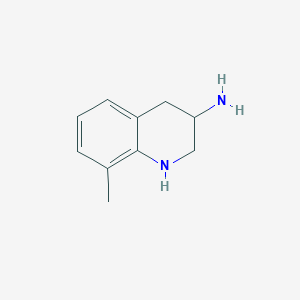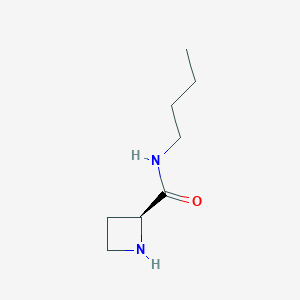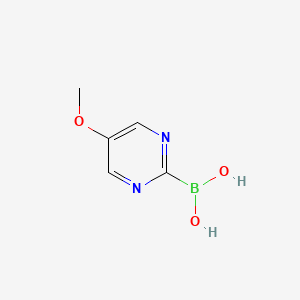
4-Fluoro-1-methyl-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluor-1-methyl-1H-indol-5-ol ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indole sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in vielen Naturprodukten und Pharmazeutika vorkommen. Das Vorhandensein eines Fluoratoms und einer Methylgruppe am Indolring verstärkt seine chemischen Eigenschaften, wodurch es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Fluor-1-methyl-1H-indol-5-ol umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit kommerziell erhältlichen Indolderivaten.
Fluorierung: Die Einführung des Fluoratoms erfolgt mit Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor.
Methylierung: Die Methylgruppe wird unter Verwendung von Methyliodid (CH3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) eingeführt.
Hydroxylierung: Die Hydroxylgruppe wird mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Fluor-1-methyl-1H-indol-5-ol folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:
Batch- oder Durchflussreaktoren: Um eine effiziente Mischung und Reaktionssteuerung zu gewährleisten.
Reinigung: Techniken wie Kristallisation, Destillation oder Chromatographie werden verwendet, um das Endprodukt zu reinigen.
Chemische Reaktionsanalyse
Reaktionstypen
4-Fluor-1-methyl-1H-indol-5-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Reagenzien wie Jones-Reagenz oder PCC (Pyridiniumchlorchromat) zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Verbindung kann durch Hydrierung in Gegenwart eines Palladiumkatalysators reduziert werden, um das Fluoratom zu entfernen.
Substitution: Das Fluoratom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Jones-Reagenz, PCC oder Kaliumpermanganat (KMnO4).
Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) als Basen.
Hauptprodukte
Oxidation: Bildung von 4-Fluor-1-methyl-1H-indol-5-on.
Reduktion: Bildung von 1-Methyl-1H-indol-5-ol.
Substitution: Bildung verschiedener substituierter Indole, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Fluor-1-methyl-1H-indol-5-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Untersucht für seinen potenziellen Einsatz in der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Fluor-1-methyl-1H-indol-5-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Fluoratom verstärkt die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit Enzymen oder Rezeptoren zu interagieren. Diese Interaktion kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atom using hydrogenation in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of 4-Fluoro-1-methyl-1H-indole-5-one.
Reduction: Formation of 1-Methyl-1H-indol-5-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-methyl-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-methyl-1H-indol-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Fluorindol: Fehlt die Methyl- und Hydroxylgruppe, wodurch es weniger vielseitig ist.
1-Methylindol: Fehlen die Fluor- und Hydroxylgruppe, was seine Reaktivität beeinflusst.
5-Hydroxyindol: Fehlen die Fluor- und Methylgruppe, wodurch seine chemischen Eigenschaften verändert werden.
Einzigartigkeit
4-Fluor-1-methyl-1H-indol-5-ol ist aufgrund des Vorhandenseins aller drei funktionellen Gruppen (Fluor, Methyl und Hydroxyl) einzigartig, was seine chemische Reaktivität und potenziellen Anwendungen verstärkt. Diese Kombination funktioneller Gruppen macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Zwecke.
Eigenschaften
Molekularformel |
C9H8FNO |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
4-fluoro-1-methylindol-5-ol |
InChI |
InChI=1S/C9H8FNO/c1-11-5-4-6-7(11)2-3-8(12)9(6)10/h2-5,12H,1H3 |
InChI-Schlüssel |
FJBJWXFZBYPUSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



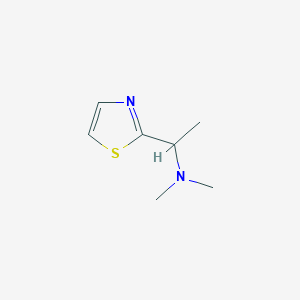
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11919143.png)
![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)

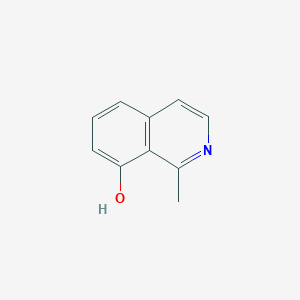
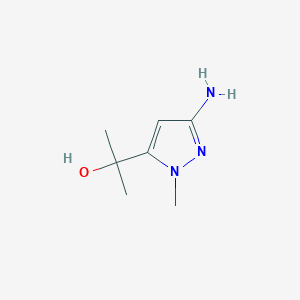
![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)

